2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid
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Overview
Description
2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid is a complex organic compound with a unique structure that includes a thieno[2,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid typically involves multiple steps, starting with the formation of the thieno[2,3-b]pyridine core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the formamido group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}propanoic acid
- 2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}butanoic acid
Uniqueness
Compared to similar compounds, 2-{[3-Amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]formamido}acetic acid stands out due to its specific functional groups and structural configuration. These unique features may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[[3-amino-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3S/c1-3-6-5(2)9(14(15,16)17)8-10(18)11(24-13(8)20-6)12(23)19-4-7(21)22/h3-4,18H2,1-2H3,(H,19,23)(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLDKYRZAGSZPIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C2C(=C(SC2=N1)C(=O)NCC(=O)O)N)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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